

## N-Nitrosomethylphenidate: A Technical Guide to Chemical Properties and Stability

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Compound of Interest		
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### **Abstract**

**N-Nitrosomethylphenidate** (NMPH) is a nitrosamine impurity of significant concern in the pharmaceutical industry due to its potential genotoxic and carcinogenic properties.[1] As a derivative of methylphenidate, a widely prescribed central nervous system stimulant, the presence of NMPH in drug products is rigorously monitored. This technical guide provides a comprehensive overview of the chemical properties and stability of **N-**

**Nitrosomethylphenidate**, intended to support risk assessment, analytical method development, and formulation strategies. This document details the physicochemical characteristics of NMPH, its formation pathways, and its stability under various stress conditions. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to aid researchers in their laboratory investigations.

## Introduction

N-Nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens.[2] Their formation can occur when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid.[2] In the context of pharmaceuticals, this can happen during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product during its shelf life, or even in vivo from the ingestion of certain precursor drugs. The discovery of N-nitrosamine impurities in several widely used medications has led to increased regulatory scrutiny and a demand for a thorough understanding of these compounds.



**N-Nitrosomethylphenidate** is the N-nitroso derivative of methylphenidate. Its formation is a potential risk during the manufacturing and storage of methylphenidate-containing products, especially under acidic conditions in the presence of nitrites.[1] This guide aims to consolidate the available scientific information on the chemical properties and stability of NMPH to assist pharmaceutical scientists in controlling this impurity.

## **Chemical Properties of N-Nitrosomethylphenidate**

A thorough understanding of the chemical and physical properties of **N-Nitrosomethylphenidate** is fundamental for its detection, quantification, and control.

## **Physicochemical Data**

The key physicochemical properties of **N-Nitrosomethylphenidate** are summarized in the table below.

Property	Value	Source
IUPAC Name	methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate	[3][4]
Synonyms	N-Nitroso-methylphenidate, Methyl 1-nitroso-α-phenyl-2- piperidineacetate	[1][4]
CAS Number	55557-03-4	[1][3][4]
Molecular Formula	C14H18N2O3	[1][3][4]
Molecular Weight	262.31 g/mol	[1]
Appearance	Light Yellow Solid	[5]
Melting Point	110.6-112.9°C	_
Boiling Point	Approximately 200°C (may vary with purity and conditions)	
Solubility	Soluble in acetonitrile. Limited solubility in water.	[5]
Storage	2-8 °C for long-term storage.	[5]



## **Spectral Data**

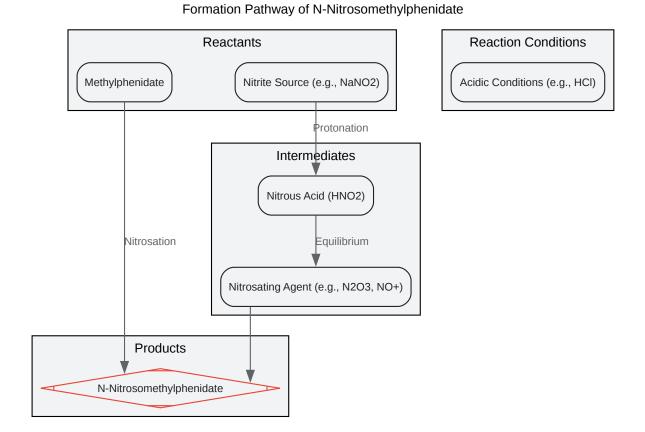
Detailed spectral data is crucial for the unambiguous identification and quantification of **N-Nitrosomethylphenidate**. While a comprehensive repository of spectral data is not publicly available, typical analytical techniques for nitrosamine analysis include:

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which is essential for identification. LC-MS/MS is a powerful tool for sensitive and selective quantification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the molecular structure.
- Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the N-N=O group.

## Formation Pathway of N-Nitrosomethylphenidate

**N-Nitrosomethylphenidate** is formed from the nitrosation of methylphenidate. This reaction typically occurs under acidic conditions where nitrous acid (HNO<sub>2</sub>), formed from a nitrite source (e.g., sodium nitrite), acts as the nitrosating agent. The secondary amine in the piperidine ring of methylphenidate is susceptible to electrophilic attack by the nitrosonium ion (NO<sup>+</sup>) or other nitrosating species.





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Caption: Formation of **N-Nitrosomethylphenidate** from methylphenidate and a nitrite source under acidic conditions.

## Stability of N-Nitrosomethylphenidate

The stability of **N-Nitrosomethylphenidate** is a critical factor in determining its fate in pharmaceutical products and during analytical testing. It is known to be sensitive to heat and light.

## **Forced Degradation Studies**

## Foundational & Exploratory





Forced degradation studies are essential to understand the degradation pathways of **N-Nitrosomethylphenidate** and to develop stability-indicating analytical methods. While specific quantitative data for NMPH is limited in the public domain, a general approach to forced degradation based on ICH guidelines is recommended.

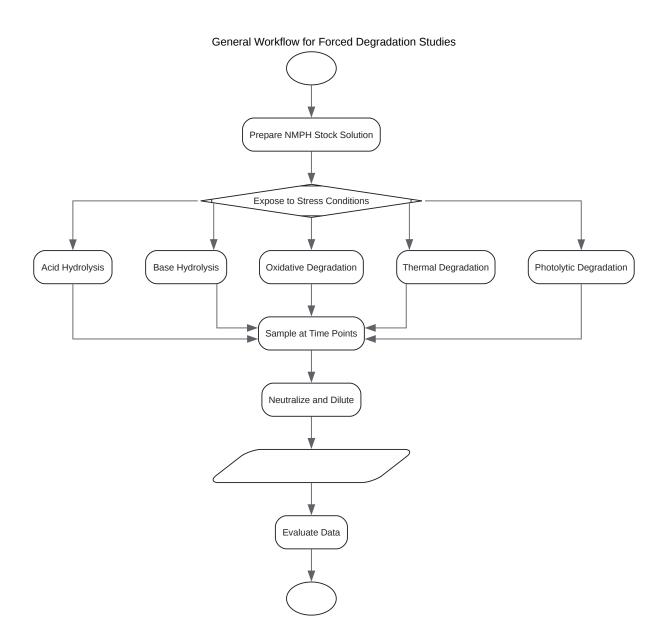
#### 4.1.1. Experimental Protocol for Forced Degradation

A generic protocol for the forced degradation of **N-Nitrosomethylphenidate** is outlined below. This should be adapted based on the specific formulation and analytical method.

- Preparation of Stock Solution: Prepare a stock solution of N-Nitrosomethylphenidate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
  - Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
  - Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period.
  - Oxidative Degradation: Treat the stock solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for a specified period.
  - Thermal Degradation: Expose the solid N-Nitrosomethylphenidate or its solution to dry heat (e.g., 80°C) for a specified period.
  - Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
- Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS method.



• Data Evaluation: Analyze the chromatograms for the appearance of degradation products and the decrease in the peak area of **N-Nitrosomethylphenidate**.





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Caption: A generalized workflow for conducting forced degradation studies on **N-Nitrosomethylphenidate**.

# **Experimental Protocols Synthesis of N-Nitrosomethylphenidate**

The following is a representative laboratory-scale synthesis protocol for **N-Nitrosomethylphenidate**. Caution: N-Nitrosamines are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

#### Materials:

- · Methylphenidate hydrochloride
- Sodium nitrite (NaNO<sub>2</sub>)
- · Hydrochloric acid (HCl), concentrated and 1 M
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice bath

#### Procedure:

- Dissolve methylphenidate hydrochloride in water.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of sodium nitrite in water to the cooled methylphenidate solution while maintaining the temperature below 5 °C.



- Acidify the reaction mixture by the dropwise addition of 1 M HCl, ensuring the temperature remains below 10 °C. The optimal pH for nitrosation is typically between 2 and 4.
- Stir the reaction mixture at 0-5 °C for 1-2 hours.
- Extract the product with dichloromethane (3 x volumes).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude **N-Nitrosomethylphenidate**.

## **Purification of N-Nitrosomethylphenidate**

The crude **N-Nitrosomethylphenidate** can be purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (prep-HPLC).

- 5.2.1. Purification by Column Chromatography
- Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent.
- Column Packing: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Loading and Elution: Load the crude product onto the column and elute with the chosen solvent system.
- Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified N-Nitrosomethylphenidate.

## **Analytical Methodologies**

The sensitive and selective quantification of **N-Nitrosomethylphenidate** is crucial for risk assessment and quality control. Liquid chromatography coupled with mass spectrometry (LC-



MS) is the most widely used technique.

## **LC-MS/MS Method for Quantification**

A general LC-MS/MS method for the analysis of nitrosamines can be adapted for **N-Nitrosomethylphenidate**.

Parameter	Condition
Chromatographic System	UHPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile/methanol
Gradient	A suitable gradient to achieve separation from other impurities
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 °C
Injection Volume	1 - 10 μL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive mode
MRM Transitions	Specific precursor-to-product ion transitions for NMPH should be optimized.

## Conclusion

This technical guide has summarized the key chemical properties and stability considerations for **N-Nitrosomethylphenidate**. The provided information on its formation, degradation, synthesis, and analysis is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of this nitrosamine impurity is essential for ensuring the safety and quality of methylphenidate-containing pharmaceutical



products. Further research into the quantitative aspects of NMPH stability under various conditions is encouraged to refine risk assessments and control strategies.

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